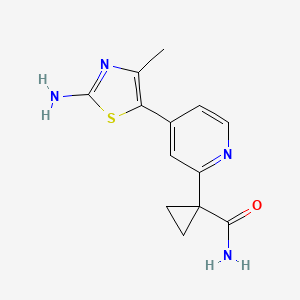

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide

Descripción

Historical Context and Development

The development of this compound is deeply rooted in the rich historical foundation of thiazole chemistry, which traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber in 1887. Their groundbreaking research established the fundamental understanding of thiazole as a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, providing the theoretical framework that would eventually enable the synthesis of complex thiazole derivatives like the compound under examination.

The specific compound this compound was first documented in chemical databases in 2015, as evidenced by its initial creation date in PubChem. This relatively recent emergence reflects the ongoing evolution of synthetic methodologies that have enabled the construction of increasingly complex heterocyclic architectures. The compound represents a convergence of several important chemical developments, including advances in thiazole synthesis methodologies, pyridine chemistry, and cyclopropane ring formation techniques.

The historical progression from simple thiazole derivatives to complex hybrid molecules like this compound illustrates the evolution of medicinal chemistry approaches. Early thiazole research focused primarily on simple substituted thiazoles, but modern drug discovery has increasingly embraced the concept of molecular hybridization, where multiple pharmacophoric elements are combined in a single molecule to potentially achieve enhanced biological activity or improved pharmacological properties.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines and reflects the complex structural architecture of this heterocyclic compound. According to PubChem documentation, the official International Union of Pure and Applied Chemistry name is 1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carboxamide.

The molecular formula C₁₃H₁₄N₄OS indicates the presence of thirteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 274.34 grams per mole. The compound is assigned the Chemical Abstracts Service registry number 1395492-51-9, providing a unique identifier for database searches and regulatory purposes.

From a structural classification perspective, this compound belongs to several important chemical categories. Primarily, it is classified as a thiazole derivative due to the presence of the 1,3-thiazole ring system. Additionally, it can be categorized as a pyridine derivative given the pyridine ring component, and as a carboxamide due to the cyclopropanecarboxamide functional group. The compound represents a heterocyclic hybrid molecule, specifically a thiazole-pyridine hybrid with additional cycloalkyl functionality.

The following table summarizes the key nomenclature and classification data:

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carboxamide |

| Molecular Formula | C₁₃H₁₄N₄OS |

| Molecular Weight | 274.34 g/mol |

| Chemical Abstracts Service Number | 1395492-51-9 |

| PubChem Compound Identifier | 101043465 |

| Primary Classification | Thiazole derivative |

| Secondary Classifications | Pyridine derivative, Carboxamide, Heterocyclic hybrid |

Significance in Thiazole Chemistry

The significance of this compound within the broader context of thiazole chemistry extends far beyond its complex nomenclature and structural features. Thiazole derivatives have demonstrated remarkable versatility in medicinal chemistry, exhibiting a diverse spectrum of biological activities that have made them invaluable scaffolds for drug development.

The thiazole ring system, characterized by its five-membered aromatic structure containing sulfur and nitrogen atoms, possesses unique electronic properties that contribute to its biological activity. The planar nature of thiazoles, combined with significant pi-electron delocalization, provides a degree of aromaticity that enables favorable interactions with biological targets. The calculated pi-electron density in thiazole rings marks specific positions as primary sites for electrophilic substitution, which has important implications for the reactivity and biological activity of thiazole derivatives.

In the context of natural products and pharmaceutically relevant compounds, thiazole rings are found in numerous important molecules. The thiazole moiety is present in vitamin thiamine (vitamin B₁), highlighting its fundamental biological significance. Furthermore, thiazole derivatives have been identified in various specialized products, including benzothiazoles found in firefly luciferin and other naturally occurring compounds.

The specific structural features of this compound contribute to its significance in several ways. The amino group at the 2-position of the thiazole ring provides opportunities for hydrogen bonding interactions with biological targets, while the methyl substitution at the 4-position may influence the compound's lipophilicity and membrane permeability. The pyridine ring system adds an additional nitrogen-containing heterocycle that can participate in coordination interactions and hydrogen bonding.

Research has demonstrated that thiazole derivatives exhibit numerous pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The incorporation of multiple heterocyclic systems, as seen in this compound, represents a modern approach to drug design that aims to combine the beneficial properties of different pharmacophores while potentially minimizing adverse effects.

Research Landscape Overview

The research landscape surrounding this compound and related thiazole-pyridine hybrid compounds reflects the contemporary emphasis on heterocyclic chemistry in pharmaceutical research. The development of such compounds is situated within a broader context of intense scientific investigation into thiazole derivatives and their biological applications.

Recent research efforts have focused extensively on the synthesis and biological evaluation of thiazole-based hybrid molecules. The strategic approach of molecular hybridization has markedly enhanced drug efficacy, mitigated resistance to multiple drugs, and minimized toxicity concerns in various therapeutic applications. This approach has led to the development of thiazole-linked hybrids that exhibit a myriad of medicinal properties, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities.

The synthesis of thiazole-pyridine hybrids typically employs robust methodologies, with the Hantzsch thiazole synthesis being one of the most widely utilized approaches. This reaction involves the cyclization of appropriate precursors using phenacyl bromide as a substrate, employing the three-plus-two heterocyclization reaction mechanism. The versatility of this synthetic approach has enabled researchers to create diverse libraries of thiazole derivatives with varying substituent patterns and biological activities.

Contemporary research has revealed that thiazole derivatives can interact with numerous biological targets through various mechanisms. Studies have shown that these compounds can induce apoptosis, disturb tubulin assembly, inhibit nuclear factor kappa B/mechanistic target of rapamycin/phosphoinositide 3-kinase/protein kinase B pathways, and regulate estrogen-mediated activity. Furthermore, thiazole derivatives have been found to modulate critical targets such as topoisomerase and histone deacetylase enzymes.

The following table provides an overview of key research areas and findings related to thiazole derivatives:

| Research Area | Key Findings | Biological Targets |

|---|---|---|

| Anticancer Activity | Apoptosis induction, tubulin disruption | Topoisomerase, histone deacetylase |

| Antimicrobial Properties | Broad-spectrum activity | Bacterial cell wall synthesis |

| Anti-inflammatory Effects | Nuclear factor kappa B inhibition | Cyclooxygenase enzymes |

| Antioxidant Activity | Free radical scavenging | Oxidative stress pathways |

The research landscape also encompasses extensive structure-activity relationship studies that have provided valuable insights into the molecular determinants of biological activity in thiazole derivatives. These investigations have revealed that the electronic nature of substituents, particularly at specific positions on the thiazole and pyridine rings, significantly influences anticancer and antimicrobial activities.

Recent discoveries in thiazole chemistry include the identification of novel thiazole carboxamides as vanin-1 inhibitors for inflammatory bowel disease treatment. These findings demonstrate the continued potential for thiazole derivatives to address unmet medical needs and highlight the importance of ongoing research in this field.

The commercial availability of compounds like this compound through specialized chemical suppliers reflects the growing interest in these molecules for research applications. The compound is currently available with high purity specifications, indicating the successful development of reliable synthetic methodologies for its preparation.

Propiedades

IUPAC Name |

1-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyridin-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-7-10(19-12(15)17-7)8-2-5-16-9(6-8)13(3-4-13)11(14)18/h2,5-6H,3-4H2,1H3,(H2,14,18)(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDESJGLXTYEPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Formation of 2-Amino-4-methylthiazole

| Reaction Conditions | Details |

|---|---|

| Solvent | Ethanol (10-35% ethyl acetate solution) |

| Reagents | Thiocarbamide, sodium carbonate |

| Temperature | 40-55°C for initial addition; 60-70°C during cyclization |

| Procedure | - Dissolve thiocarbamide and sodium carbonate in ethanol. - Add ethyl 2-chloroacetoacetate dropwise at 40-55°C. - Heat to 60-70°C and maintain for 5-5.5 hours. - Distill to remove excess solvent, cool, and filter. - Adjust pH to 9-10 with caustic soda, stir, filter, and vacuum dry to obtain the intermediate. |

This method yields the 2-amino-4-methylthiazole with high purity (>98%) and a melting point around 172-173°C.

Functionalization and Coupling Strategies

Incorporation of the pyridin-2-yl group and subsequent attachment of the cyclopropanecarboxamide moiety are achieved via:

Step 2: Pyridinyl Group Introduction

- The pyridin-2-yl group can be introduced through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the precursor's functional groups.

- The use of suitable halogenated pyridine derivatives (e.g., 2-chloropyridine) facilitates coupling with the heterocycle or its derivatives.

Step 3: Cyclopropanecarboxamide Formation

- The cyclopropanecarboxamide moiety can be introduced through amide coupling reactions.

- Activation of the carboxylic acid or acid chloride derived from cyclopropanecarboxylic acid with coupling reagents like EDCI, DCC, or HATU, followed by reaction with the amino group on the heterocyclic scaffold, yields the target amide.

Specific Synthesis of the Target Compound

While direct literature on 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is limited, the following inferred procedure synthesizes the compound based on analogous methods:

Step 4: Assembly of the Final Compound

| Process | Details |

|---|---|

| Preparation of Intermediate | Synthesize 2-amino-4-methylthiazole as described above. |

| Pyridine Functionalization | Coupling of the pyridin-2-yl fragment via nucleophilic substitution or cross-coupling. |

| Cyclopropanecarboxamide Introduction | Activation of cyclopropanecarboxylic acid derivative, followed by amide formation with the amino group of the heterocycle. |

| Reaction Conditions | Mild heating (50-80°C), inert atmosphere, use of coupling reagents (e.g., HATU, DCC). |

Note:

The precise conditions depend on the specific synthetic route chosen for the pyridine and cyclopropanecarboxamide attachments, which are optimized to maximize yield and purity.

Data Tables Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield / Notes |

|---|---|---|---|---|---|

| 1. Synthesis of 2-amino-4-methylthiazole | Thiocarbamide, sodium carbonate | Ethanol (10-35%) ethyl acetate solution | 40-70°C | 5-6 hours | >98% yield, mp 172-173°C |

| 2. Pyridine coupling | Pyridine derivative, coupling reagent | Appropriate solvent (e.g., DMF, DMSO) | 50-80°C | 12-24 hours | Optimized for high yield |

| 3. Cyclopropanecarboxamide coupling | Cyclopropanecarboxylic acid derivative, coupling reagent | Dichloromethane, DMF | 50-70°C | 8-16 hours | Purified via chromatography |

Research Findings and Innovations

Recent advances highlight the importance of catalytic systems and green chemistry approaches in heterocyclic synthesis:

- Catalytic Systems: Use of magnetically recoverable catalysts (e.g., Ca/4-MePyr IL@ZY-Fe3O4) enhances efficiency and recyclability in heterocycle synthesis, as demonstrated in related studies on thiazole derivatives.

- Green Chemistry: Solvent optimization (ethanol, water) and mild reaction conditions reduce environmental impact.

- One-Pot Synthesis: Emerging methodologies aim to combine multiple steps into a single reaction vessel, minimizing purification steps and improving overall efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions, altering its electronic properties.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyridine rings.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Aplicaciones Científicas De Investigación

Cancer Treatment

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide has shown promise in various studies as an inhibitor of cancer cell proliferation:

- Inhibition of CDK4/6 : The compound has been demonstrated to selectively inhibit CDK4 and CDK6, leading to cell cycle arrest in cancerous cells. This mechanism is crucial for developing targeted therapies for cancers characterized by dysregulated cell proliferation .

Biochemical Studies

The compound is also utilized in biochemical research to explore cellular signaling pathways:

- Modulation of Signaling Pathways : It interacts with various cellular proteins, influencing pathways such as the hypoxia-inducible factor (HIF) pathway. This is particularly relevant in studies related to tumor microenvironments where oxygen levels fluctuate .

Drug Development

Due to its biological activity, this compound serves as a lead structure for designing new drugs:

- Synthesis of Derivatives : Researchers are investigating modifications of the compound to enhance its potency and selectivity against specific cancer types, paving the way for novel therapeutic agents .

Case Study 1: Inhibition of Proliferative Diseases

A study conducted on acute myeloid leukemia (AML) cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and proliferation rates. The study highlighted the compound's potential as a therapeutic option for AML, showcasing its ability to induce apoptosis in cancer cells at low concentrations .

Case Study 2: Effects on Cellular Metabolism

Another investigation focused on the compound's effects on cellular metabolism revealed that it alters metabolic pathways associated with energy production in cancer cells. This alteration leads to decreased ATP levels and increased oxidative stress, contributing further to its anti-cancer properties .

Mecanismo De Acción

The mechanism of action of 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

*Molecular weights estimated from synthesis stoichiometry in and PubChem data.

Key Findings from Structural Analysis

Pyridine vs.

Cyclopropane Role : Both compounds retain the cyclopropanecarboxamide group, suggesting shared conformational constraints to optimize binding pocket fit.

Actividad Biológica

1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H14N4OS

- Molecular Weight : 274.34 g/mol

- CAS Number : 1395492-51-9

The compound primarily acts by targeting specific proteins involved in critical biochemical pathways. Its mechanism includes:

- Inhibition of Protein Kinases : It has been identified as an inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are essential for cell cycle regulation and are often overactive in cancer cells .

- Modulation of Hypoxia-Inducible Factors (HIF) : Similar compounds have been shown to recruit the von Hippel-Lindau (VHL) protein, leading to the degradation of HIF, which plays a crucial role in cellular responses to hypoxia.

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of related compounds against various cancer cell lines. For example, derivatives similar to this compound were tested against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines using MTT assays. The results indicated that many synthesized compounds exhibited stronger cytotoxic effects compared to the standard chemotherapy drug cisplatin .

Table 1: Cytotoxic Activity Comparison

| Compound Name | Cell Line | IC50 Value (µM) | Comparison to Cisplatin |

|---|---|---|---|

| Compound A | MDA-MB-231 | 15 | More potent |

| Compound B | SUIT-2 | 25 | Less potent |

| Compound C | HT-29 | 10 | More potent |

Case Studies

- In Vivo Studies : Animal models treated with similar thiazole-pyridine derivatives demonstrated significant tumor reduction, indicating that these compounds can effectively inhibit tumor growth in vivo. The mechanisms involved include apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR) : Research has shown that modifications on the thiazole and pyridine rings significantly affect the biological activity of these compounds. For instance, increasing lipophilicity typically enhances cellular uptake and cytotoxicity .

Biochemical Pathways

The compound's interaction with various enzymes and receptors suggests its potential role in modulating key signaling pathways:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(4-(2-Amino-4-methylthiazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide?

- Methodology : The compound can be synthesized via a multi-step route starting with the formation of the thiazole-pyridine core. Key steps include:

- Coupling reactions : Ethyl 2-bromoacetoacetate reacts with nitriles to form substituted thiazole esters .

- Hydrolysis and amidation : The ester intermediate is hydrolyzed to a carboxylic acid, followed by coupling with amines using reagents like EDCI/HOBt to yield the carboxamide .

- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition or alkylation of pyridine derivatives under controlled conditions.

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclopropane integrity .

- High-Performance Liquid Chromatography (HPLC) : ≥98% purity validation using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How can researchers conduct preliminary biological activity screening?

- Methodology :

- In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution to determine MIC values .

- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based luminescence to assess cytotoxicity .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based kinetic assays .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

- Methodology :

- Substituent variation : Modify the thiazole’s 4-methyl group or pyridine’s substituents to evaluate effects on potency. For example, replace methyl with ethyl or halogens .

- Bioisosteric replacement : Substitute the cyclopropane ring with bicyclic systems (e.g., bicyclo[1.1.1]pentane) to enhance metabolic stability .

- Pharmacokinetic profiling : Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayers) to prioritize analogs .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Standardized protocols : Reproduce assays using identical cell lines (e.g., ATCC-certified HeLa) and reagent batches .

- Statistical validation : Apply two-tailed Student’s t-test (p ≤ 0.05) to compare replicates and minimize false positives .

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .

Q. What experimental approaches elucidate the compound’s mechanism of action (MoA)?

- Methodology :

- Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding partners .

- CRISPR-Cas9 screens : Knock out candidate targets (e.g., kinases) in cell lines to observe resistance phenotypes .

- Molecular docking : Perform in silico modeling with AutoDock Vina to predict binding poses in enzyme active sites (e.g., EGFR kinase) .

Q. How to evaluate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation : Expose to acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .

- Plasma stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound using LC-MS/MS .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to assess light-induced decomposition .

Data Contradiction Analysis Example

- Scenario : Discrepancies in IC₅₀ values against EGFR kinase between studies.

- Resolution Steps :

Verify enzyme source (recombinant vs. native).

Compare assay buffers (ATP concentration, pH).

Validate inhibitor pre-incubation time (critical for slow-binding inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.